![molecular formula C22H30INO4S B160037 C22H30Ino4S CAS No. 133538-58-6](/img/structure/B160037.png)
C22H30Ino4S
Overview
Description
The compound with the molecular formula C22H30INO4S is known as I-SAP . It is a high-affinity TP receptor antagonist. I-SAP binds to and induces platelet shape change, but not aggregation, with an EC50 value of 9.7 nM .
Physical And Chemical Properties Analysis
I-SAP has a molecular weight of 531.45 . It is typically stored as a powder at -20°C for up to 3 years or at 4°C for up to 2 years . It can also be stored in solvent at -80°C for 6 months or at -20°C for 1 month .Scientific Research Applications
TP Receptor Antagonist
I-SAP is a high-affinity TP receptor antagonist . TP receptors are found on the surface of cells and are involved in a variety of physiological processes. By acting as an antagonist, I-SAP can block the action of certain substances on these receptors, which can be useful in studying their function and in developing new drugs .
Platelet Shape Change
At physiological pH, I-SAP induces a change in the shape of platelets, but it does not cause them to aggregate . This can be useful in studying the role of platelets in blood clotting and other processes .
Binding to Human Platelets
I-SAP binds to human platelets with the maximum binding obtained between pH 6.5 and pH 7.4 . This property can be useful in studying the interactions between drugs and platelets .
Biochemical Research
I-SAP is used in biochemical research, particularly in the study of lipids . Lipids are a type of molecule that includes fats, waxes, and certain vitamins, among other substances .
Pharmacological Studies
The compound’s properties make it a useful tool in pharmacological studies, particularly those involving the cardiovascular system .
Drug Development
Given its ability to interact with TP receptors and affect platelet behavior, I-SAP may have potential in the development of new drugs, particularly those aimed at cardiovascular diseases .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(Z)-7-[(1S,2S,3S,5R)-3-[(4-iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30INO4S/c1-22(2)15-13-19(22)18(7-5-3-4-6-8-21(25)26)20(14-15)24-29(27,28)17-11-9-16(23)10-12-17/h3,5,9-12,15,18-20,24H,4,6-8,13-14H2,1-2H3,(H,25,26)/b5-3-/t15-,18+,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNMERGTFJHNSM-JAWYFFTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C(C(C2)NS(=O)(=O)C3=CC=C(C=C3)I)CC=CCCCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2C[C@H]1[C@@H]([C@H](C2)NS(=O)(=O)C3=CC=C(C=C3)I)C/C=C\CCCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30INO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
C22H30Ino4S |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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